2-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide
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Overview
Description
2-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide is a chemical compound with the molecular formula C16H16BrN3O It is known for its unique structure, which includes a bromine atom and a dimethylamino group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide typically involves the reaction of 2-bromobenzoyl hydrazine with 4-(dimethylamino)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted benzohydrazides with various functional groups.
Oxidation Reactions: Oxidized derivatives such as oxides or quinones.
Reduction Reactions: Reduced hydrazine derivatives.
Scientific Research Applications
2-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The presence of the dimethylamino group enhances its ability to interact with biological targets, making it a potent bioactive compound .
Comparison with Similar Compounds
Similar Compounds
- **4-(Dimethylamino)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide
- **(E)-4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide
Uniqueness
2-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide is unique due to the presence of both a bromine atom and a dimethylamino group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the dimethylamino group increases its solubility and bioavailability .
Properties
Molecular Formula |
C16H16BrN3O |
---|---|
Molecular Weight |
346.22 g/mol |
IUPAC Name |
2-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C16H16BrN3O/c1-20(2)13-9-7-12(8-10-13)11-18-19-16(21)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,19,21)/b18-11+ |
InChI Key |
JDPGEFYLVGBVLM-WOJGMQOQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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